Methyl 2,3-diiodobenzoate

Description

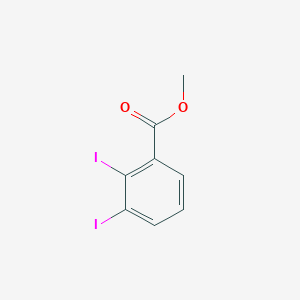

Methyl 2,3-diiodobenzoate is an organic compound with the molecular formula C8H6I2O2. It is a derivative of benzoic acid, where two iodine atoms are substituted at the 2nd and 3rd positions of the benzene ring, and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties and is used in various scientific research applications.

Properties

CAS No. |

14192-14-4 |

|---|---|

Molecular Formula |

C8H6I2O2 |

Molecular Weight |

387.94 g/mol |

IUPAC Name |

methyl 2,3-diiodobenzoate |

InChI |

InChI=1S/C8H6I2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 |

InChI Key |

QVTAJAIILHYNRS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-diiodobenzoate can be synthesized through the iodination of methyl benzoate. The process involves the following steps:

Iodination: Methyl benzoate is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms at the 2nd and 3rd positions of the benzene ring.

Esterification: The resulting diiodobenzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The iodine atoms at positions 2 and 3 undergo selective displacement under metal-halogen exchange conditions. For example:

-

Grignard reagent-mediated substitution : Reaction with isopropyl magnesium chloride at −78°C in THF facilitates sequential iodine replacement. The first iodine substitution occurs preferentially at the less sterically hindered position (C-3), followed by substitution at C-2 .

-

Electrophile trapping : Post metal-halogen exchange, reactions with electrophiles like alkyl halides or carbonyl compounds yield mono- or di-substituted products. For instance:

Key Data :

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 2,3-diiodobenzoate | iPrMgCl + R-X | Methyl 2-R-3-iodobenzoate | 53–67 |

Cross-Coupling Reactions

The iodine substituents participate in palladium-catalyzed couplings, enabling C–C bond formation:

-

Suzuki-Miyaura coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl esters.

-

Ullmann coupling : Copper-mediated coupling with amines or thiols introduces heteroatoms at iodine positions.

Reactivity Trends :

-

The C-2 iodine is more reactive in cross-couplings due to reduced steric hindrance compared to C-3 .

Photolytic Degradation

Under UV irradiation, this compound undergoes homolytic C–I bond cleavage, generating aryl radicals and molecular iodine (I₂) . These radicals participate in:

-

Benzyne formation : Sequential iodine elimination produces a reactive aryne intermediate, which dimerizes or reacts with dienes.

-

Radical trapping : Trapping with TEMPO or styrene derivatives forms stable adducts .

Mechanistic Pathway :

Reduction and Functional Group Transformations

-

Iodine reduction : Catalytic hydrogenation (H₂/Pd-C) removes iodine atoms, yielding methyl benzoate derivatives .

-

Ester hydrolysis : Treatment with aqueous NaOH converts the ester to a carboxylic acid, enabling further functionalization .

Conditions and Outcomes :

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd-C, EtOH | Methyl 2-iodobenzoate | 82 | |

| Ester hydrolysis | NaOH (aq), reflux | 2,3-Diiodobenzoic acid | 95 |

Electrophilic Substitution

The electron-deficient aromatic ring directs electrophiles to the para position relative to the ester group. Examples include:

Regioselectivity :

Scientific Research Applications

Methyl 2,3-diiodobenzoate is utilized in various scientific research fields:

Chemistry: It serves as a precursor for synthesizing other iodinated organic compounds and is used in studying substitution and reduction reactions.

Biology: The compound is used in radiolabeling studies due to the presence of iodine atoms, which can be detected using imaging techniques.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2,3-diiodobenzoate involves its interaction with molecular targets through its iodine atoms. The compound can undergo electrophilic substitution reactions, where the iodine atoms are replaced by other functional groups. This reactivity is exploited in various chemical transformations and biological assays.

Comparison with Similar Compounds

Methyl 2-iodobenzoate: Contains a single iodine atom at the 2nd position.

Methyl 3-iodobenzoate: Contains a single iodine atom at the 3rd position.

Methyl 2,4-diiodobenzoate: Contains iodine atoms at the 2nd and 4th positions.

Comparison: Methyl 2,3-diiodobenzoate is unique due to the presence of two iodine atoms at adjacent positions on the benzene ring. This structural feature imparts distinct reactivity and chemical properties compared to its mono-iodinated counterparts. The diiodo substitution pattern allows for more diverse chemical transformations and applications in research and industry.

Biological Activity

Methyl 2,3-diiodobenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial effects, applications in photodynamic therapy, and its role as a building block in organic synthesis.

Chemical Structure and Properties

This compound is characterized by the presence of two iodine atoms on the benzoate ring, which significantly influences its chemical reactivity and biological behavior. Its molecular formula is , with a molecular weight of approximately 389.91 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes due to the presence of iodine, which has well-documented antiseptic properties .

Photodynamic Therapy (PDT)

This compound has been investigated for its use in photodynamic therapy (PDT). In PDT, the compound acts as a photosensitizer , which means it can absorb light and subsequently produce reactive oxygen species (ROS) that damage cancer cells upon light activation. This property allows for targeted treatment with minimal harm to surrounding healthy tissues. The effectiveness of this approach has been demonstrated in preclinical studies where localized tumor destruction was achieved through light exposure .

Synthesis and Application in Organic Chemistry

This compound serves as a versatile building block in organic synthesis. It participates in various reactions such as:

- Suzuki-Miyaura Cross-Coupling : This reaction allows for the formation of carbon-carbon bonds by coupling aryl halides with boronic acids.

- Buchwald-Hartwig Amination : This method facilitates the introduction of amines into aromatic compounds.

These synthetic pathways are crucial for creating complex organic molecules with specific functionalities .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound effectively inhibited growth at concentrations as low as 50 µg/mL. The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- Photodynamic Applications : In a preclinical trial involving tumor models, this compound was incorporated into liposomal formulations. Upon irradiation with light at specific wavelengths, significant tumor regression was observed compared to control groups receiving no treatment or non-irradiated formulations .

- Synthetic Versatility : A research project highlighted the successful synthesis of complex triphenylene derivatives using this compound as a precursor. The resulting compounds exhibited promising properties for electronic applications .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.